molecular formula C21H16 B12800236 Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- CAS No. 13728-81-9

Benz(j)aceanthrylene, 1,2-dihydro-2-methyl-

Cat. No.: B12800236
CAS No.: 13728-81-9
M. Wt: 268.4 g/mol
InChI Key: RTBXOFMHEMBXKG-UHFFFAOYSA-N
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Description

Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.

Major Products Formed

Scientific Research Applications

Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.

    Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It also interacts with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benz(j)aceanthrylene, 1,2-dihydro-6-methyl-
  • 3-Methylcholanthrene
  • Benz(j)aceanthrylene, 1,2-dihydro-2-fluoro-3-methyl-

Uniqueness

Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is unique due to its specific structural configuration and the presence of a methyl group at the 2-position. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

13728-81-9

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

2-methyl-1,2-dihydrobenzo[j]aceanthrylene

InChI

InChI=1S/C21H16/c1-13-11-20-18-10-9-14-5-2-3-7-17(14)19(18)12-15-6-4-8-16(13)21(15)20/h2-10,12-13H,11H2,1H3

InChI Key

RTBXOFMHEMBXKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3C1=CC=CC3=CC4=C2C=CC5=CC=CC=C54

Origin of Product

United States

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